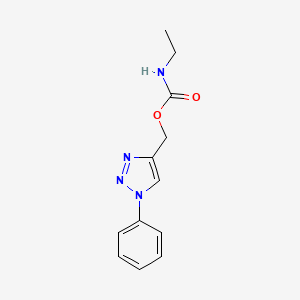

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method is highly efficient and provides high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high purity and yield. The scalability of the CuAAC reaction makes it suitable for industrial applications.

化学反应分析

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

科学研究应用

Medicinal Chemistry

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate has been investigated for its potential as a pharmaceutical agent. Its triazole ring structure is known to enhance biological activity and stability. Research indicates that compounds with triazole moieties can exhibit antifungal and antibacterial properties. Recent studies have focused on its role in synthesizing novel drugs that target specific enzymes or receptors involved in disease pathways.

Agricultural Science

The compound shows promise as an insecticide due to its structural similarities with known pesticide agents. In experimental studies, derivatives of carbamate compounds have demonstrated effective pest control capabilities against various agricultural pests. For instance, formulations containing carbamate derivatives have been noted for their ability to kill aphids and other harmful insects within hours of application . This suggests that this compound could be developed into an effective insecticidal agent.

Material Science

Research into the use of this compound in polymer chemistry is ongoing. Its incorporation into polymer matrices could enhance the thermal and mechanical properties of materials. Triazole compounds are known for their ability to form coordination complexes with metals, which can be beneficial in creating advanced materials with specific functionalities.

Data Tables

| Application Area | Potential Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Antifungal/Bacterial agents | Enhances biological activity |

| Agricultural Science | Insecticides | Effective against aphids and other pests |

| Material Science | Polymer enhancement | Improves thermal/mechanical properties |

Case Studies

Several case studies highlight the efficacy of triazole derivatives in various applications:

- Insecticide Efficacy : A study demonstrated that a formulation containing triazole derivatives resulted in a complete kill of aphids within six hours when applied to infested crops . This supports the potential use of this compound as a viable agricultural pesticide.

- Pharmaceutical Development : Research has shown that triazole-based compounds can inhibit specific enzymes associated with fungal infections. This opens avenues for developing new antifungal medications that could be more effective than existing treatments .

- Polymer Applications : Investigations into the incorporation of triazole compounds into polymer systems have revealed improvements in durability and resistance to environmental stressors, indicating potential applications in protective coatings and advanced materials .

作用机制

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound’s ability to mimic amide bonds makes it a valuable tool in drug design, as it can interact with enzymes and receptors in a manner similar to natural substrates.

相似化合物的比较

Similar Compounds

1,2,4-Triazole: Another triazole isomer with similar applications but different chemical properties.

1,2,3-Triazole Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

- CAS Number : [5492895]

The compound's biological activity is primarily attributed to its ability to inhibit certain enzymes and interact with biological targets. Notably, it has been studied for its effects on cholinesterases, which are crucial for neurotransmission in both central and peripheral nervous systems.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is significant in the context of neurotoxicity associated with carbamate pesticides. For instance:

- IC50 Values : Various studies have reported IC50 values for related compounds ranging from 1.60 µM to 311.0 µM for AChE inhibition .

Toxicity Studies

A dose-response study conducted on male rats revealed that mixtures of N-methyl carbamate pesticides, including derivatives of triazoles, caused significant cholinergic toxicity. The study demonstrated that exposure led to a measurable decrease in cholinesterase activity in tissues .

Case Studies

- Neurotoxicity Assessment : A study assessed the neurotoxic effects of carbamate pesticides in young animals, highlighting age-related differences in sensitivity to AChE inhibition. Results indicated that younger animals exhibited greater susceptibility to cholinergic disruption .

- Molecular Docking Studies : Molecular docking simulations have suggested that triazole derivatives can act as non-covalent inhibitors at the peripheral anionic site of AChE and BChE, providing insights into their potential as therapeutic agents for neurological disorders .

Research Findings

Recent research has focused on the synthesis and evaluation of triazole-based compounds for their biological efficacy:

属性

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-13-12(17)18-9-10-8-16(15-14-10)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCUMSLIJFHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CN(N=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。